molecular formula C10H11ClN2O4 B1321583 Diethyl 2-chloropyrimidine-4,5-dicarboxylate CAS No. 90794-84-6

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Cat. No. B1321583
CAS RN: 90794-84-6
M. Wt: 258.66 g/mol
InChI Key: VHQAZEHEYSOONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-chloropyrimidine-4,5-dicarboxylate (DCPD) is an organic compound belonging to the pyrimidine family of compounds. It is a colorless liquid with a sweet, pungent odor, and is soluble in water and a variety of organic solvents. DCPD is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor in metalworking and as a plasticizer in polyvinyl chloride (PVC) products.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Diethyl 2-chloropyrimidine-4,5-dicarboxylate serves as a useful starting material for synthesizing diverse heterocyclic systems. For example, it is used in creating novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives, which are important in the development of various pharmacological compounds (Ahmed, 2002).

Antiviral Compound Synthesis

This chemical is instrumental in synthesizing acyclic nucleoside phosphonates, which have shown potential as antiviral compounds. Studies have found some derivatives to exhibit weak antiviral activity against herpes simplex viruses and human immunodeficiency virus (Wormstädt et al., 2000).

Development of Pharmacologically Active Compounds

It plays a key role in the synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which have shown a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani et al., 2012).

Spirocyclisation Reactions

This compound is also utilized in spirocyclisation reactions to create complex molecular structures, which are important in the development of new pharmaceuticals and organic compounds (Adembri et al., 1977).

Synthesis of Pyrimidine Derivatives

The compound aids in the synthesis of various pyrimidine derivatives, which are crucial components in nucleic acids and vitamins. These derivatives have been studied for their potential pharmacological activities (Śladowska et al., 1990).

Multi-component Chemical Reactions

It is also used in multi-component chemical reactions for the preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. These reactions are significant for creating complex molecules in a cost-effective and environmentally friendly way (Mahdi et al., 2015).

properties

IUPAC Name

diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAZEHEYSOONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611441
Record name Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90794-84-6
Record name Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared as described in Example 7, but employing a solution of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1.0 g, 4.2 mmol) and POCl3 (7.7 g, 50 mmol) resulting in a 30% yield (0.32 g); 1HNMR (CDCl3) δ 9.09 (d, 1H), 4.35 (m, 4H), 1.30 (m, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Yield
30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.